8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
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Overview
Description
The compound “8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride” is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridines are known for their wide range of biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported. The process involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . This reaction involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization as key steps .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Stability The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system was accomplished by intramolecular cyclization, leading to the creation of conformationally restricted farnesyltransferase inhibitor analogues, notably enhancing in vivo metabolic stability (Dinsmore et al., 2000).
Heterocyclic Compounds Synthesis A range of novel pyrido and thieno derivatives were synthesized involving 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showcasing the compound's versatility as a precursor for various heterocyclic systems, potentially broadening its applications in chemical research (Bakhite et al., 2005).
Polymer Synthesis The compound was used in the synthesis of new soluble poly(amide–imide–imide)s based on tetraimide-dicarboxylic acid, highlighting its role in the development of organosoluble, light-colored polymers with potential applications in materials science (Yang & Su, 2005).
Biological Applications
Insecticidal Activities A series of tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated for insecticidal activities against pea aphids. The study indicated the potential of derivatives, especially those with fluoro groups, in the development of new insecticidal agents (Zhang et al., 2010).
Future Directions
The future directions for “8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride” could involve further exploration of its biological activities, given the wide range of activities exhibited by the imidazo[1,2-a]pyridine class . Additionally, the development of new synthetic methods could also be a promising direction .
Properties
IUPAC Name |
8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11;;/h4-5H,1-3,9H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKUWWRPDIUHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC(=CN2C1)C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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